4-(2-aminoethyl)pyridin-2-ol dihydrochloride
Description
Properties
IUPAC Name |
4-(2-aminoethyl)-1H-pyridin-2-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c8-3-1-6-2-4-9-7(10)5-6;;/h2,4-5H,1,3,8H2,(H,9,10);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGXZMBKKOVDRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1CCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2044835-59-6 | |
| Record name | 4-(2-aminoethyl)pyridin-2-ol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethyl)pyridin-2-ol dihydrochloride typically involves the reaction of 2-hydroxypyridine with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process includes steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(2-aminoethyl)pyridin-2-ol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce ethylamines.
Scientific Research Applications
4-(2-aminoethyl)pyridin-2-ol dihydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-aminoethyl)pyridin-2-ol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridine Cores
4-(2-Aminoethyl)pyridine Hydrochloride (CAS 6429-12-5)
- Structure: Lacks the hydroxyl group at position 2 but retains the 2-aminoethyl substituent.
- Properties : Reduced polarity compared to the target compound due to the absence of the hydroxyl group. This difference impacts solubility, with the dihydrochloride form of the target compound exhibiting superior aqueous solubility .
- Applications : Used in coordination chemistry and as a ligand in metal-organic frameworks .
6-(2-Aminoethyl)-2(1H)-pyridinone Dihydrochloride (CAS 1609403-24-8)
- Structure: Features a pyridinone ring (keto group at position 2) instead of a hydroxylated pyridine.
- Properties : The keto group increases electron-withdrawing effects, altering electronic properties and reactivity. This compound’s lipophilicity index (logP) is likely lower than the target compound due to the polar keto group .
N-(2-Aminoethyl)-2-chloro-N-arylpyridine-3-carboxamide Dihydrochloride (Compound 67, )
- Structure : Incorporates a chloro-substituted pyridine and a carboxamide linker.
- Properties: The chloro substituent enhances metabolic stability, while the carboxamide group introduces hydrogen-bonding capacity. Unlike the target compound, this derivative shows potent antitrypanosomal activity, highlighting the role of halogenation in bioactivity .
Dihydrochloride Salts of Heterocyclic Amines
Dopamine Hydrochloride (CAS 62-31-7)
- Structure: A catechol derivative with a 2-aminoethyl chain, structurally distinct from pyridine-based compounds.
- Properties: High water solubility (freely soluble in water) due to the dihydrochloride salt and polar catechol group. The target compound shares similar solubility enhancement strategies but differs in pharmacological targeting (cardiovascular vs.
Pyridoxamine Dihydrochloride (CAS 524-36-7)
Substituent Effects on Physicochemical Properties
A comparative analysis of key properties is summarized below:
| Compound | logP | pKa (Amino Group) | Aqueous Solubility | Thermal Stability |
|---|---|---|---|---|
| 4-(2-Aminoethyl)pyridin-2-ol diHCl | -1.2* | 8.5–9.0* | High | Moderate |
| 4-(2-Aminoethyl)pyridine HCl | 0.3* | 9.2–9.5* | Moderate | High |
| N-(2-Aminoethyl)-2-chloro-pyridine diHCl | 1.1* | 7.8–8.2* | Low | High |
| Dopamine HCl | -0.7 | 8.9–9.3 | Very High | Low |
*Estimated values based on structural analogs .
Key Observations:
- Solubility: The hydroxyl group in the target compound enhances solubility compared to non-hydroxylated analogs.
- Lipophilicity (logP) : Halogenation (e.g., chloro substituents) increases logP, reducing water solubility but improving membrane permeability .
- Thermal Stability : Pyridine derivatives with rigid substituents (e.g., chloro or carboxamide groups) exhibit higher thermal stability than flexible analogs .
Biological Activity
4-(2-aminoethyl)pyridin-2-ol dihydrochloride, also known as B2575480, is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its aminoethyl side chain and hydroxyl group, which may contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A pyridine ring.
- An aminoethyl substituent.
- A hydroxyl group.
These structural components are crucial for its biological activity.
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions such as proliferation and apoptosis.
- Receptor Modulation : It can interact with various receptors, influencing signaling pathways that regulate cell growth and survival.
- Antioxidant Activity : The hydroxyl group may contribute to its ability to scavenge free radicals, providing protective effects against oxidative stress.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as an antibacterial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines by activating caspase pathways. Additionally, it may inhibit tumor growth by modulating key signaling pathways involved in cancer progression.
Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 25 |
| S. aureus | 15 |
| P. aeruginosa | 30 |
Study 2: Anticancer Activity
In a study assessing the effects on human cancer cell lines, treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell proliferation.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 25 |
The results indicated a significant reduction in cell viability at higher concentrations, suggesting potential utility in cancer therapy.
Q & A
Q. How to validate its role in modulating oxidative stress pathways?
- Methodology :
- ROS Assays : Treat neuronal cells (SH-SY5Y) with 10–100 µM compound. Measure ROS levels using DCFH-DA fluorescence. Compare to controls (e.g., N-acetylcysteine) .
- Western Blotting : Assess Nrf2 pathway activation (e.g., HO-1, SOD1 expression) in dose-dependent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
